molecular formula C15H23BN2O3 B598090 N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide CAS No. 1201644-50-9

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Cat. No. B598090
CAS RN: 1201644-50-9
M. Wt: 290.17
InChI Key: GZTCIBMEMCRMQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Scientific Research Applications

Borylation of Arenes

This compound can be used as a reagent to borylate arenes . Borylation is a process that introduces a boron group into a molecule, and it’s a key step in many organic synthesis reactions. The boron group can then be converted into various other functional groups, providing a versatile platform for further chemical transformations.

Preparation of Fluorenylborolane

The compound can also be used to prepare fluorenylborolane . Fluorenylborolane is a type of organoboron compound that can be used in various chemical reactions, including coupling reactions and polymer synthesis.

Synthesis of Conjugated Copolymers

This compound can be used in the synthesis of intermediates for generating conjugated copolymers . Conjugated copolymers are a type of polymer where the polymer chains have alternating single and multiple bonds. These materials have interesting electronic properties and are used in applications such as organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used as reagents to borylate arenes .

Mode of Action

It is known that compounds with similar structures are used in the borylation of arenes . Borylation is a chemical reaction where a boron atom is introduced into an organic molecule. This process is often used in the synthesis of complex organic molecules, including pharmaceuticals .

Biochemical Pathways

These compounds are often used as intermediates in the synthesis of more complex organic molecules .

Pharmacokinetics

It is known that the compound is a solid at room temperature . This could potentially affect its absorption and distribution within the body.

Result of Action

This can lead to changes in the molecule’s biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to light and air, and it should be stored under inert atmosphere at room temperature . These factors should be taken into consideration when handling and storing the compound.

properties

IUPAC Name

N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-10(2)18-13(19)11-7-12(9-17-8-11)16-20-14(3,4)15(5,6)21-16/h7-10H,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTCIBMEMCRMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125038
Record name N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

CAS RN

1201644-50-9
Record name N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201644-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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